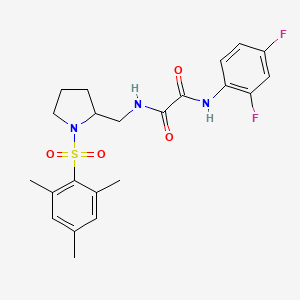
N1-(2,4-difluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2,4-difluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H25F2N3O4S and its molecular weight is 465.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2,4-difluorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. Its complex structure incorporates a difluorophenyl moiety and a mesitylsulfonyl-pyrrolidine unit, making it a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C23H26F2N4O3 with a molecular weight of 444.5 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H26F2N4O3 |
| Molecular Weight | 444.5 g/mol |
The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which may influence its interaction with biological targets.
In Vitro Studies
Preliminary studies suggest that this compound exhibits significant biological activity. Research indicates that compounds with similar structural features often demonstrate inhibitory effects on various enzymes involved in metabolic pathways. However, specific assays and detailed biological evaluations for this compound are not extensively documented in the literature.
Potential Therapeutic Applications
The compound's unique structural characteristics suggest potential applications in treating diseases modulated by specific enzyme activities. For instance:
- Cancer Therapeutics : Compounds with similar oxalamide structures have shown promise in cancer treatment by targeting tumor-associated enzymes.
- Neurological Disorders : Given its interaction potential with G-protein coupled receptors (GPCRs), it may also have applications in treating neurological conditions.
Case Studies
While direct case studies on this compound are scarce, related compounds have been investigated:
- Inhibition of Phospholipase A2 : Compounds structurally related to oxalamides have been studied for their ability to inhibit phospholipase A2 enzymes, which play a critical role in inflammatory responses .
- GPR6 Modulators : Some derivatives exhibit modulation of GPR6, a receptor implicated in various neurological disorders, suggesting a pathway for further exploration .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activity of oxalamides. Computational modeling and molecular docking studies are essential tools for predicting interactions between this compound and its biological targets.
Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O4S/c1-13-9-14(2)20(15(3)10-13)32(30,31)27-8-4-5-17(27)12-25-21(28)22(29)26-19-7-6-16(23)11-18(19)24/h6-7,9-11,17H,4-5,8,12H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMCIIVFVCPRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














